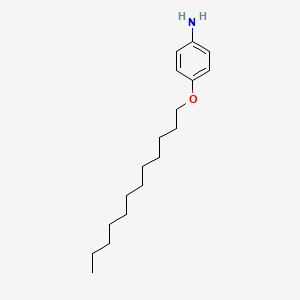

4-(Dodecyloxy)aniline

説明

Significance as a Versatile Building Block in Organic Synthesis and Advanced Materials Science

The unique molecular architecture of 4-(Dodecyloxy)aniline makes it a highly versatile building block in both organic synthesis and materials science. bldpharm.comontosight.ai The presence of the reactive amino group on the aromatic ring allows it to readily participate in a variety of chemical reactions, most notably the formation of Schiff bases (imines) through condensation with aldehydes. mdpi.cominternationaljournalcorner.com This reaction is fundamental to the synthesis of a wide array of functional molecules.

In materials science, this reactivity is harnessed to create advanced materials with tailored properties. The long dodecyloxy chain is crucial for inducing and modifying mesomorphic (liquid crystalline) behavior in the resulting molecules. tandfonline.comnih.gov By systematically altering the length of such alkoxy chains, researchers can fine-tune the phase transition temperatures and the types of liquid crystal phases (e.g., nematic, smectic) that a material exhibits. tandfonline.comresearchgate.net This tunability is central to the development of materials for displays and sensors. Furthermore, the aniline (B41778) moiety can be polymerized, and the dodecyloxy chain enhances the solubility and processability of the resulting conducting polymers, expanding their applicability in electronics and catalysis. mdpi.comresearchgate.net

Evolution of Academic Research Interests in Long-Chain Alkoxyanilines

Academic interest in alkoxyanilines, particularly those forming Schiff bases, dates back to the early 20th century with the initial discovery and characterization of their liquid crystalline properties. tandfonline.com Early research focused on derivatives with short alkyl chains, which primarily exhibited the nematic phase. A significant milestone was the synthesis of 4-methoxybenzylidene-4'-butylaniline (MBBA), one of the first compounds found to have a nematic phase at room temperature, which spurred extensive investigation into this class of materials. tandfonline.com

As the field matured, researchers began exploring the effects of longer alkyl chains, like the dodecyl group, leading to the discovery of a richer variety of liquid crystal phases, including various smectic phases (SmA, SmC, SmI, SmF). tandfonline.comresearchgate.net This shift was driven by the understanding that longer chains promote a higher degree of molecular ordering, giving rise to layered smectic structures in addition to the less-ordered nematic phase. nih.govresearchgate.net More recent research has expanded beyond liquid crystals to investigate other applications stemming from the long-chain structure, such as the development of corrosion inhibitors and functional polymers, where the long alkyl chain provides solubility and surface-active properties. researchgate.netresearchgate.net

Overview of Key Research Domains and Emerging Applications

The properties of this compound have positioned it at the center of several key research domains.

Liquid Crystals: This remains the most prominent area of application. This compound is a common starting material for synthesizing calamitic (rod-shaped) liquid crystals, primarily through the formation of Schiff bases. mdpi.comtandfonline.com These materials are investigated for their diverse mesophases and potential use in electro-optical devices. Research focuses on how the dodecyloxy tail influences phase behavior, often in combination with other substituents, to create materials with specific transition temperatures and optical properties. nih.govmdpi.com For example, derivatives of this compound have been shown to exhibit nematic and multiple smectic phases. tandfonline.comresearchgate.net

Corrosion Inhibitors: The amphiphilic nature of this compound derivatives makes them effective corrosion inhibitors. researchgate.net Compounds like poly[3-(dodecyloxy) sulfonic acid] aniline can adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive environments such as strong acids. researchgate.netsemanticscholar.org The long dodecyloxy chain enhances this protective barrier. Research in this area focuses on synthesizing and evaluating new aniline-based surfactants and polymers for protecting metals like aluminum and steel. semanticscholar.orgnih.gov

Conducting Polymers and Composites: Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility. wikipedia.org Introducing long alkyl chains, such as the dodecyloxy group, onto the polymer backbone improves its solubility in common organic solvents. mdpi.com This allows for easier processing and the creation of functional materials like polymer composites. For instance, palladium-containing composites of poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene) have been synthesized and shown to have catalytic activity in organic reactions like the Sonogashira coupling. researchgate.net

Interactive Data Tables

Below are data tables summarizing the properties of compounds synthesized using this compound as a precursor.

Table 1: Properties of a Schiff Base Ether Derived from a Dodecyloxyaniline Precursor This table details the characteristics of p-n-(dimethylamino)benzylidene-p-dodecyloxyaniline, a Schiff base ether synthesized for its potential liquid crystal properties. mdpi.com

| Property | Value |

| Common Name | p-n-(dimethylamino)benzylidene-p-dodecyloxyaniline |

| Melting Point | 94.5°C |

| Molecular Ion Peak (m/z) | 408 [M]⁺ |

| Key IR Peaks (cm⁻¹) | 2850–2950 (C–H aliphatic), 1611 (C=N), 1592, 1502 (C=C aromatic) |

Table 2: Phase Transitions in a Homologous Series of Schiff Bases This table shows the effect of increasing the alkoxy chain length on the clearing temperature (transition from liquid crystal to isotropic liquid) for the homologous series 4-hexyloxybenzylidene-4'-alkyloxyanilines. tandfonline.com

| Terminal Alkyl Chain | Clearing Temperature (°C) |

| Methyl | ~110 |

| ... | ... |

| Dodecyl | ~110 |

Structure

3D Structure

特性

IUPAC Name |

4-dodecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYUOSDIMLATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393063 | |

| Record name | 4-n-dodecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-19-2 | |

| Record name | 4-n-dodecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(DODECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Dodecyloxy Aniline

Established Synthetic Pathways for 4-(Dodecyloxy)aniline

The most common and established method for synthesizing this compound is through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction is a classic and versatile method for forming ethers. masterorganicchemistry.comkhanacademy.org In this pathway, 4-aminophenol (B1666318) serves as the starting phenolic compound. The phenolic hydroxyl group is first deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form the more nucleophilic phenoxide anion.

This anion then undergoes a nucleophilic substitution (SN2) reaction with a dodecyl halide, typically 1-bromododecane (B92323) or 1-iodododecane. unimas.my The reaction is generally carried out in a polar solvent like ethanol (B145695) or acetone. The presence of a small amount of potassium iodide can be used as a catalyst when 1-bromododecane is the alkylating agent, as it facilitates a Finkelstein-type reaction to generate the more reactive dodecyl iodide in situ. The final product, this compound, is then isolated and purified.

General Reaction Scheme:

Deprotonation: 4-Aminophenol + KOH → Potassium 4-aminophenoxide

Nucleophilic Substitution: Potassium 4-aminophenoxide + 1-Bromododecane → this compound + KBr

This method is efficient for producing long-chain alkoxy anilines and is widely cited in literature for preparing precursors for liquid crystals and other functional materials. unimas.mykoyauniversity.org

Condensation Reactions for Schiff Base Derivatives

This compound is a valuable primary amine for creating Schiff bases (or imines) through condensation reactions with various aldehydes. These reactions involve the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-CH=N-) linkage. These Schiff base derivatives are extensively studied for their liquid crystalline properties.

A significant class of Schiff bases is formed from the reaction of this compound with substituted salicylaldehydes (2-hydroxybenzaldehydes). When reacted with a 4-n-alkoxysalicylaldehyde, the resulting products are N-(4-n-alkoxysalicylidene)-4-n-dodecyloxyanilines. These compounds, which possess two long alkoxy chains, are of great interest in the field of metallomesogens, where they act as ligands for transition metals like copper, palladium, and vanadium. researchgate.netdoi.orgtandfonline.com

The synthesis is typically a one-step condensation performed by refluxing equimolar amounts of this compound and the corresponding 4-n-alkoxysalicylaldehyde in a solvent like absolute ethanol, often with a catalytic amount of a weak acid such as acetic acid. researchgate.netdergipark.org.tr The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a key structural feature of these molecules.

A variety of these Schiff bases have been synthesized to study how the length of the alkoxy chains influences the mesomorphic (liquid crystal) behavior. researchgate.netacs.org

More complex Schiff bases are prepared to fine-tune liquid crystalline properties. One such series is the 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyanilines. koyauniversity.orgkoyauniversity.org These materials are synthesized by the condensation of a specifically prepared aldehyde, 2,4-bis(4'-n-nonyloxybenzoyloxy)benzaldehyde, with a series of 4-n-alkoxyanilines, including this compound (where the alkoxy chain has 12 carbons). koyauniversity.orgresearchgate.net

The synthesis involves dissolving the aldehyde and the corresponding 4-n-alkoxyaniline in a suitable solvent, such as absolute ethanol, and refluxing the mixture for several hours. koyauniversity.org The products are investigated for their thermal stability and range of liquid crystal phases, such as nematic and smectic phases. koyauniversity.orgkoyauniversity.orgkoyauniversity.org The variation in the length of the alkoxy chain on the aniline (B41778) moiety (from n=1 to n=10 and beyond) allows for systematic studies of structure-property relationships. koyauniversity.org

| n (Alkyl Chain Length on Aniline) | Mesophases Observed |

|---|---|

| 1-3 | Nematic |

| 4-7 | Nematic, Smectic A, Smectic C |

| 8-10 | Smectic A, Smectic C |

The condensation of this compound with 4-(dimethylamino)benzaldehyde (B131446) yields the Schiff base p-n-(dimethylamino)benzylidene-p-dodecyloxyaniline. This reaction follows the general procedure for Schiff base formation, where the two components are refluxed in ethanol to form the imine linkage.

An alternative synthesis for this compound has also been reported where the order of steps is reversed. Current time information in Bangalore, IN. In that method, 4-(dimethylamino)benzaldehyde is first condensed with 4-aminophenol to create the parent Schiff base, (E)-4-((4-(dimethylamino)benzylidene)amino)phenol. Current time information in Bangalore, IN.utar.edu.my This intermediate is then subjected to a Williamson ether synthesis by reacting it with 1-bromododecane in the presence of potassium hydroxide to attach the dodecyloxy tail. Current time information in Bangalore, IN.

| Property | Value |

|---|---|

| Melting Point | 94.5 °C |

| Molecular Formula | C₂₇H₄₀N₂O |

| Mass Spec (EI-MS m/z) | 408 [M]⁺ |

| IR (νmax, cm⁻¹) | 1611 (C=N), 1592, 1502 (C=C aromatic) |

Derivatization through Coupling and Amidation Reactions

Beyond Schiff base formation, the amine group of this compound can undergo other important transformations, such as amidation, to create molecules with different linkages and properties.

The reaction between an amine and a carboxylic acid to form an amide is a fundamental transformation in organic chemistry. This compound can be reacted with carboxylic acids, such as 4-(dodecyloxy)benzoic acid, to form an amide linkage (-NH-CO-). researchgate.net This reaction typically requires the use of a coupling agent to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more modern reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). kfupm.edu.sa In a typical procedure, the carboxylic acid (e.g., 4-(dodecyloxy)benzoic acid) is mixed with the coupling agent and a base, such as N-methylmorpholine (NMM), in an anhydrous solvent like THF. After a brief activation period, this compound is added to the mixture, which is then stirred at room temperature until the reaction is complete. kfupm.edu.sa The resulting N-(4-(dodecyloxy)phenyl)-4-(dodecyloxy)benzamide contains two long alkyl chains and an amide central linkage, a structure often explored in the context of supramolecular chemistry and hydrogen-bonded liquid crystals.

Amide Bond Formation in Substituted Benzamide (B126) Derivatives

The formation of an amide bond is a cornerstone of organic synthesis, and this compound serves as a key amine component in the creation of various substituted benzamide derivatives. The nucleophilicity of the aniline amine group, though somewhat reduced by its attachment to the aromatic ring, allows it to react with activated carboxylic acid species to form a stable amide linkage.

The synthesis of N-substituted benzamides from this compound typically involves the reaction of the aniline with a benzoyl chloride or a benzoic acid activated by a coupling agent. For instance, the reaction of this compound with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid can be achieved through amidation to yield complex benzamide structures. vulcanchem.com The long dodecyloxy chains in both reactants enhance the solubility of the resulting amide in organic solvents, facilitating synthesis and purification.

A notable application is the synthesis of azacrown ether derivatives. The hexakis(4-dodecyloxy)benzamide derivative of unimi.it-N6 and the tetrakis(4-dodecyloxy)benzamide derivative of uni-mainz.de-N4 have been prepared. researchgate.net These syntheses involve reacting the corresponding azacrown with an activated form of 4-dodecyloxybenzoic acid, or alternatively, reacting this compound with an activated carboxylic acid derivative of the crown ether. The resulting amides, featuring multiple dodecyloxy chains, exhibit interesting phase transition behaviors, such as forming mesophases, which were analyzed by differential scanning calorimetry and polarizing microscopy. researchgate.net

For challenging amide couplings, particularly with electron-deficient or sterically hindered anilines, specific protocols have been developed. These can include the in situ formation of highly reactive acyl fluorides from carboxylic acids, which then react with the aniline at elevated temperatures. rsc.org Other effective coupling systems for less reactive anilines include the use of reagents like PyBroP under microwave irradiation or combinations such as DCC with a catalytic amount of DMAP. researchgate.net

Table 1: Examples of Amide Bond Formation Reactions

| Amine Reactant | Acid Derivative/Coupling Agent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound | 4-(Dodecyloxy)benzoyl chloride | Substituted Benzamide | Synthesis of liquid crystalline compounds. | researchgate.net |

| Azacrowns | 4-(Dodecyloxy)benzoic acid derivative | Functionalized Azacrown | Prepared derivatives with unique phase transition temperatures. researchgate.net | researchgate.net |

| Electron-deficient anilines | Acyl fluorides (in situ) | Sterically hindered amides | Efficient coupling where standard methods fail. rsc.org | rsc.org |

Functionalization of Complex Organic and Supramolecular Scaffolds

The unique properties of this compound, primarily its long hydrophobic tail and reactive amine head, make it an excellent candidate for the functionalization of complex organic and supramolecular structures. This modification is often pursued to enhance solubility, induce self-assembly, or introduce specific electronic properties into the larger scaffold.

One significant area of application is in the modification of macrocycles like azacrowns and calixarenes. By attaching this compound or its corresponding benzamide derivatives to these scaffolds, researchers can create amphiphilic molecules capable of forming organized structures in solution. For example, the synthesis of hexakis(4-dodecyloxy)benzamide derivatives of unimi.it-N6 results in a molecule where the crown ether core is decorated with six lipophilic chains, drastically altering its solubility and aggregation behavior. researchgate.net Similarly, calix rsc.orgresorcinarenes have been functionalized with 4-(dodecyloxy)phenyl groups on their lower rim to create new macrocycles with potential applications in drug delivery. researchgate.net

Dendrimers represent another class of scaffolds functionalized with long-chain aniline derivatives. The attachment of groups like dodecyloxyaniline to the periphery of a dendritic structure can create a molecule with a defined nanoscale architecture and specific surface properties. ucm.es In one instance, a 3,4,5-tris-(dodecyloxy)aniline building block was used in the final step of a synthesis to perform a nucleophilic attack on an activated cyclotriveratrylene (B73569) (CTV) scaffold, forming a complex urea-functionalized molecule. tdx.cat This demonstrates the utility of such aniline derivatives in building large, well-defined supramolecular assemblies.

The purpose of such functionalization is often to create materials that can interact with other molecules or surfaces in a controlled manner. For example, the non-covalent, supramolecular functionalization of single-walled carbon nanotubes (SWCNTs) with conjugated polymers containing long alkyl chains allows for the selective dispersion of specific nanotube species. mcmaster.ca The dodecyloxy groups enhance the polymer's interaction with the nanotube surface and improve its solubility in organic solvents.

Electrochemical and Chemical Oxidative Polymerization

Polyaniline (PANI) is a well-studied conducting polymer, but its application is often limited by poor solubility. nii.ac.jpdigitellinc.com Introducing substituents like the dodecyloxy group onto the aniline monomer is a primary strategy to overcome this limitation, yielding processable and functional polymeric materials. rsc.orgnii.ac.jp

Adsorption and Polymerization Mechanisms of Aniline Derivatives on Electrode Surfaces

The electrochemical polymerization of aniline and its derivatives is a complex process that begins with the adsorption of the monomer onto the electrode surface. mdpi.com The process is generally understood to initiate with the anodic oxidation of the aniline monomer to form a radical cation. scispace.comnih.govarxiv.org This initial step is considered rate-determining. scispace.com

The generated aniline radical cation is stabilized by resonance. nih.govarxiv.org The subsequent steps involve the coupling of these radical cations. Head-to-tail coupling (para-coupling) is the predominant pathway, leading to the formation of dimers like p-aminodiphenylamine (PADPA), which has been identified as a key soluble intermediate. kpi.uanih.gov This dimer is then further oxidized to its radical cation, which can react with other monomer radical cations or dimer radical cations to propagate the polymer chain. nih.govkpi.ua The polymer grows on the electrode surface, and the process is often autocatalytic, meaning the newly formed polymer layer facilitates further polymerization. mdpi.com

The nature of the electrode material (e.g., platinum, carbon) and the composition of the electrolyte solution significantly influence the polymerization process, affecting the structure, morphology, and properties of the resulting polymer film. srce.hrresearchgate.net For substituted anilines, the size and nature of the substituent can introduce steric hindrance, potentially affecting the coupling mechanism and the regularity of the final polymer structure.

Controlled Synthesis of Polyaniline and its Alkylated Derivatives

Achieving a "controlled" synthesis of polyaniline—with predictable molecular weights and low polydispersity—is challenging because the oxidative polymerization typically proceeds via a step-growth mechanism. nii.ac.jpscholaris.ca However, various strategies are employed to exert a degree of control over the polymerization process and the properties of the resulting polymer.

One of the most effective methods for controlling the properties of the final polymer is through the chemical design of the monomer. The introduction of long alkyl or alkoxy side chains, such as the dodecyloxy group in this compound, dramatically improves the solubility of the resulting polymer in common organic solvents like chloroform (B151607) and THF. nii.ac.jpacs.org This enhanced solubility is a form of processability control, allowing for the casting of thin films and easier characterization.

The polymerization is typically carried out via chemical oxidation using an oxidant like ammonium (B1175870) persulfate (APS) in an acidic medium. nih.govacs.orgresearchgate.net The reaction conditions, such as temperature, monomer-to-oxidant ratio, and acid concentration, can be tuned to influence the polymerization rate and the molecular weight of the polymer. nih.govnih.gov For example, studies on the oxidation of 4-aminodiphenylamine, a dimer of aniline, showed that the conductivity of the resulting oligomers was dependent on the oxidant-to-monomer molar ratio. nih.gov

Another approach to control the morphology and properties of the polymer is through template-assisted synthesis. Using surfactants or other macromolecular templates can guide the self-assembly of the polymer chains during polymerization, leading to nanostructured materials with specific morphologies like hollow spheres. mdpi.com

Table 2: Influence of Synthesis Parameters on Polyaniline Derivatives

| Monomer | Polymerization Method | Key Parameter | Effect on Polymer | Reference |

|---|---|---|---|---|

| Aniline Derivatives | Chemical Oxidative Polymerization | Alkoxy side-chain (e.g., dodecyloxy) | Increased solubility in organic solvents. rsc.orgnii.ac.jp | rsc.orgnii.ac.jp |

| 4-Aminodiphenylamine | Chemical Oxidative Polymerization | Oxidant/monomer ratio | Influenced the final conductivity of the oligomers. nih.gov | nih.gov |

| Aniline | Electrochemical Polymerization | Electrode material | Affected the intensity of voltammetric currents and stabilization speed. srce.hr | srce.hr |

Copolymerization Studies for Modified Polymeric Systems

Copolymerization is a powerful strategy for tailoring the properties of polymeric materials by combining two or more different monomers into a single polymer chain. copoldb.jp This approach allows for the creation of modified polymeric systems with properties intermediate to, or even superior to, the respective homopolymers. In the context of aniline derivatives, copolymerization can be used to fine-tune properties such as solubility, conductivity, and processability. mdpi.combeilstein-journals.org

For instance, aniline can be copolymerized with an N-substituted aniline derivative. This can be done in a two-step process where the polymerization is first initiated with aniline, and the second monomer is added after a specific time interval. mdpi.com This method allows for the creation of block-like copolymers where the length of the different blocks can be varied, resulting in amphiphilic copolymers with both water-soluble and water-insoluble segments. mdpi.com

The reactivity ratios of the comonomers (r1 and r2) determine the structure of the resulting copolymer (i.e., whether it is random, alternating, or blocky). copoldb.jp When copolymerizing aniline with a substituted aniline like this compound, the bulky dodecyloxy group could influence these reactivity ratios. The resulting copolymer would be expected to have improved solubility and processability compared to pure polyaniline, while potentially maintaining a degree of electrical conductivity.

Copolymerization can also be performed in miniemulsion systems, which is a versatile tool for synthesizing functionalized polymers. beilstein-journals.org This technique allows for the copolymerization of monomers with different polarities and the incorporation of functional comonomers to introduce specific chemical groups into the final polymer. beilstein-journals.org

Advanced Materials Chemistry: Leveraging 4 Dodecyloxy Aniline and Its Derivatives As Core Building Blocks

Liquid Crystalline Materials and Mesophase Phenomena

The field of advanced materials chemistry has seen significant interest in the design and synthesis of organic molecules that exhibit liquid crystalline properties. Among these, derivatives of 4-(dodecyloxy)aniline have emerged as versatile building blocks. The long dodecyloxy chain plays a crucial role in promoting the formation of various mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal.

Molecular Design Principles for Thermotropic Liquid Crystals Incorporating Long Alkoxy Chains

The formation of thermotropic liquid crystals, which exhibit phase transitions dependent on temperature, is heavily influenced by molecular structure. For calamitic (rod-like) liquid crystals, the presence of long alkoxy chains, such as the dodecyloxy group in this compound, is a key design principle for inducing and stabilizing mesophases. mpg.de

The fundamental design of these molecules typically involves a rigid core, often composed of aromatic rings, and flexible terminal chains. researchgate.net The rigid core provides the necessary anisotropy for the molecules to align in a preferred direction, while the flexible chains, like the dodecyloxy group, contribute to the fluidity of the material and influence the packing of the molecules. researchgate.net The length of the alkoxy chain is a critical parameter; longer chains tend to favor the formation of more ordered smectic phases over nematic phases. mpg.de This is attributed to the increased van der Waals interactions between the chains, which promotes a layered structure.

Characterization of Mesophase Behavior and Transition Temperatures

The characterization of the mesophase behavior of materials derived from this compound involves a combination of techniques, primarily polarized optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net POM allows for the direct observation of the unique optical textures associated with different liquid crystal phases, while DSC is used to determine the temperatures and enthalpy changes of the phase transitions. mdpi.comresearchgate.net X-ray diffraction (XRD) is also employed to elucidate the molecular arrangement within the various mesophases. acs.org

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no positional order. mpg.de In derivatives of this compound, the nematic phase is often observed, particularly in compounds with shorter or intermediate-length alkoxy chains. mdpi.comtandfonline.com The transition from the isotropic liquid to the nematic phase upon cooling is typically identified by the appearance of a threaded or Schlieren texture under a polarizing microscope. worktribe.com The clearing temperature, which is the transition from the nematic to the isotropic liquid phase, is a key parameter and its dependence on the alkoxy chain length often shows an odd-even effect. tandfonline.com

Smectic phases exhibit a higher degree of order than nematic phases, with the molecules arranged in layers. The smectic A (SmA) phase is the simplest smectic phase, where the long molecular axes are, on average, perpendicular to the layer planes. aps.org The smectic C (SmC) phase is a tilted variant, where the molecular axes are tilted with respect to the layer normal. mdpi.com

The presence of the long dodecyloxy chain in derivatives of this compound strongly promotes the formation of smectic phases. mpg.de As the length of the alkoxy chain increases in a homologous series, the stability of the smectic phases generally increases. mdpi.commdpi.com For instance, Schiff base liquid crystals derived from p-alkyloxy aniline (B41778) have been shown to exhibit both SmA and SmB phases. mdpi.com The transition from a nematic to a smectic A phase is often observed upon further cooling, and the transition from SmA to SmC can also occur. mdpi.com The identification of these phases is confirmed by their characteristic textures in POM, such as the focal conic texture for smectic A and the broken focal conic or Schlieren texture for smectic C. researchgate.net

Polymorphism, the ability of a substance to exist in more than one crystalline or liquid crystalline form, is a common phenomenon in systems based on this compound derivatives. researchgate.net The presence of long alkoxy chains can lead to the formation of multiple mesophases as the temperature is varied. mdpi.com For example, a compound might exhibit a sequence of transitions from the isotropic liquid to a nematic phase, then to a smectic A phase, and finally to a more ordered smectic C or even a crystalline smectic B phase upon cooling. acs.orgmdpi.comresearchgate.net

The specific polymorphic behavior is highly dependent on the molecular structure. mdpi.com Subtle changes in the molecular architecture, such as the length of the alkoxy chain or the nature of the central core, can lead to the appearance or disappearance of certain mesophases. mdpi.commdpi.com For example, in some homologous series, an increase in the alkyl chain length can lead to a greater number of mesophases. mdpi.com The study of this polymorphism is crucial for understanding the structure-property relationships in these materials and for designing liquid crystals with specific phase sequences for various applications.

Synthesis and Mesomorphic Behavior of Metallomesogens

Metallomesogens are a class of liquid crystals that incorporate a metal atom into their structure. The synthesis of metallomesogens often involves the use of ligands derived from this compound. These ligands, typically Schiff bases, can coordinate with various metal ions to form metal-containing liquid crystals. doi.orgresearchgate.net The inclusion of a metal center can significantly influence the mesomorphic properties of the resulting material. scirp.org

The synthesis of these complexes is often a multi-step process. It can begin with the alkylation of a suitable precursor followed by condensation with an aniline derivative, such as this compound, to form a Schiff base ligand. doi.org This ligand is then reacted with a metal salt, such as vanadyl sulfate (B86663) or a copper(II) salt, to yield the final metallomesogen. doi.orgresearchgate.net

Self-Organizing Properties of Amphiphilic Phenylazophenyl Glycosides

Amphiphilic phenylazophenyl glycosides, which incorporate long alkyl chains like dodecyloxy groups, are notable for their self-organizing capabilities, leading to the formation of liquid crystal phases. york.ac.ukacs.orgnih.gov A study involving the synthesis of several 4-(4'-N,N-didodecylaminophenylazo)phenyl 1,2-trans glycosides demonstrated this phenomenon. york.ac.ukacs.org These molecules, featuring various carbohydrate headgroups (β-D-gluco, β-D-galacto, β-lacto, β-D-xylo, and α-D-manno), were analyzed for their liquid crystal properties using polarized light microscopy, differential scanning calorimetry, and X-ray diffraction. york.ac.ukacs.orgnih.gov

The research revealed that nearly all of the synthesized materials exhibited smectic A, lamellar phases. york.ac.ukacs.org A remarkable exception was the glucose derivative, which uniquely formed a rectangular disordered columnar phase. york.ac.ukacs.org This distinct behavior suggests that the specific geometry and recognition processes of the glucose headgroup induce a different type of molecular curvature compared to the other sugar moieties, influencing the final supramolecular architecture. york.ac.ukacs.org This finding has implications for understanding the role of glycolipids in cell membranes. york.ac.uk

Table 1: Self-Organizing Behavior of Phenylazophenyl Glycosides with Different Carbohydrate Heads

| Carbohydrate Head | Observed Liquid Crystal Phase |

|---|---|

| β-D-gluco | Rectangular Disordered Columnar |

| β-D-galacto | Smectic A (Lamellar) |

| β-lacto | Smectic A (Lamellar) |

| β-D-xylo | Smectic A (Lamellar) |

| α-D-manno | Smectic A (Lamellar) |

Data sourced from studies on 4-(4'-N,N-didodecylaminophenylazo)phenyl 1,2-trans glycosides. york.ac.ukacs.org

Supramolecular Assemblies and Molecular Self-Assembly

The assembly of individual molecules into ordered, functional superstructures without covalent bonds is a cornerstone of supramolecular chemistry. thno.org In systems containing this compound and its derivatives, this process is governed by a combination of specific, non-covalent interactions. researchgate.net These forces, including metal-metal interactions, hydrophobic effects, hydrogen bonding, and π–π stacking, work in concert to direct the molecules into thermodynamically stable arrangements. researchgate.netacs.orgtandfonline.com

Driving Forces for Self-Assembly in Dodecyloxy-Containing Systems

In certain organometallic systems, direct interactions between metal centers can be a significant driving force for aggregation. acs.org This is observed in the self-assembly of tetrakis(isocyano)rhodium(I) complexes. acs.org The aggregation process involves extensive Rh(I)···Rh(I) interactions, which are synergistically supported by other non-covalent forces. acs.org For instance, a complex featuring three dodecyloxy substituents on each ligand demonstrates a much more negative enthalpy change upon aggregation (ΔH = -41.88 kJ mol⁻¹) compared to a similar complex with shorter methoxy (B1213986) groups (ΔH = -25.02 kJ mol⁻¹). acs.org This indicates that the Rh(I)···Rh(I) interactions work cooperatively with the hydrophobic forces from the long alkyl chains to stabilize the assembled state. acs.org The presence of these metal-metal interactions is often confirmed by changes in UV-vis absorption spectra upon aggregation and can lead to the formation of distinct nanostructures like nanovesicles. acs.org X-ray crystallography of related rhodium(I) dimers confirms the existence of short Rh···Rh separations, indicative of such interactions. nih.gov

Hydrophobic interactions, which describe the tendency of nonpolar groups to aggregate in an aqueous or polar environment, are a dominant driving force in the self-assembly of amphiphilic molecules. nih.govnih.govresearchgate.net This effect is particularly pronounced in systems containing long alkyl chains, such as the dodecyloxy group. acs.orgrsc.orgrsc.org The aggregation of these nonpolar tails minimizes their unfavorable contact with polar solvent molecules, leading to a thermodynamically favorable state. nih.gov

In the self-assembly of rhodium(I) complexes, the presence of three long dodecyloxy chains provides significant additional stabilization through hydrophobic–hydrophobic interactions, synergistically assisting the stacking of the complexes. acs.org Similarly, in zinc(II) complexes featuring ligands with dodecyl chains, theoretical calculations revealed that H⋯H interactions, which are hydrophobic in nature, dominate the crystal packing arrangement. rsc.org In another example, the self-assembly of tapered monoesters containing 3,4,5-tris(p-dodecyloxybenzyloxy)benzoate fragments into tubular architectures is driven in part by "exo-recognition," a process governed by hydrophobic–hydrophobic interactions between the alkyl tails radiating towards the periphery of the columns. rsc.org

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the structure of many supramolecular systems. nih.govrsc.org The formation of extensive hydrogen bonding networks can dictate the spatial arrangement of molecules and stabilize specific architectures. nih.goviucr.org

In dodecyloxy-containing systems, hydrogen bonding often works in concert with other forces like hydrophobic interactions. rsc.org For example, the self-assembly of certain taper-shaped monoesters into tubular supramolecular structures is driven by a combination of forces: hydrophobic interactions from the dodecyloxy-substituted fragments and "endo-recognition" facilitated by hydrogen bonding between oligo(oxyethylenic) segments located in the core of the assembly. rsc.org The importance of this hydrogen bonding is highlighted by the observation that replacing a key hydroxyl group with a methoxy group disrupts the formation of the liquid crystal phase. rsc.org Similarly, in Schiff base derivatives containing both a dodecyloxy tail and a hydroxyl group, intermolecular hydrogen bonds play a crucial role in their structural organization. tandfonline.com The formation of these networks can significantly influence the thermal and electronic properties of the final material. tandfonline.com

π–π stacking is a non-covalent interaction that occurs between aromatic rings. libretexts.orggeorgetown.edu This interaction, arising from a combination of electrostatic and dispersion forces, is a key factor in the self-assembly of molecules containing phenyl or other aromatic groups, promoting a face-to-face or parallel-displaced arrangement of the rings. libretexts.orgnih.gov

Formation and Characterization of Defined Supramolecular Architectures

The molecular structure of this compound, featuring a hydrophilic aniline head and a long, hydrophobic dodecyl tail, makes it and its derivatives exceptional building blocks for creating a variety of ordered supramolecular structures. The self-assembly process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding (via the aniline group), π-π stacking (between aromatic rings), and van der Waals forces (among the alkyl chains).

Molecular Vesicles and Nanoplates

The self-assembly of amphiphilic molecules containing dodecyloxy groups can lead to the formation of complex nanostructures like vesicles and nanoplates in specific solvent systems. acs.org The final morphology of these assemblies is highly dependent on the number and length of the alkyl chains attached to the molecular core. acs.org

In studies involving isocyanorhodium(I) complexes, it has been demonstrated that the presence of three dodecyloxy substituents on each ligand is crucial for cooperative aggregation, resulting in the formation of molecular vesicles in a 70% hexane-dichloromethane solvent mixture. acs.org These vesicles are formed by the cooperative interplay of extensive Rh(I)···Rh(I) interactions and synergistic hydrophobic-hydrophobic interactions. acs.org In contrast, analogous complexes with shorter alkyl chains, such as methoxy groups, tend to form nanoplates with dimensions of 1–2 μm in length and heights of approximately 20 nm. acs.org This highlights the critical role of the long dodecyloxy chains in directing the self-assembly towards curved vesicular structures rather than planar sheets. acs.org The formation of vesicles is a common phenomenon for amphiphilic molecules, which arrange themselves into a lipid bilayer, enclosing an aqueous core. nih.govethz.ch

| Substituent Group | Solvent System | Observed Supramolecular Architecture | Driving Interactions |

|---|---|---|---|

| Tris-dodecyloxy | 70% Hexane-Dichloromethane | Molecular Vesicles | Rh(I)···Rh(I) interactions, Hydrophobic interactions |

| Tris-methoxy | 60% Hexane-Dichloromethane | Nanoplates | Rh(I)···Rh(I) interactions |

Columnar Phases and Helical Assemblies

The integration of this compound derivatives into larger molecular frameworks can induce the formation of highly ordered columnar liquid crystalline phases. tue.nlresearchgate.net In these phases, the molecules stack on top of one another, driven by π-π interactions between the aromatic cores, while the flexible dodecyloxy chains fill the surrounding space, promoting long-range order. tue.nl For instance, subphthalocyanine (B1262678) molecules functionalized with multiple dodecyloxy groups have been shown to self-assemble into columnar liquid crystals. researchgate.net These assemblies can exhibit permanent polarization when aligned in an electric field, making them attractive for use in photoconductive materials. researchgate.net

Furthermore, chirality at the molecular level can be translated into macroscopic helical structures. acs.org The self-assembly of chiral building blocks can lead to the formation of supramolecular helical assemblies. acs.org In some systems, such as amphiphilic salicylideneanilines containing an L-alanine spacer, a transformation from vesicles to left-handed helical nanofibers can be induced by the addition of silver ions (Ag+). iisc.ac.in This demonstrates that molecular chirality can be expressed as supramolecular helicity within gel nanofibers. iisc.ac.in The formation of multiple helices, such as quadruple helices composed of four intertwined micellar fibers, has also been observed in other systems. acs.org

Low-Molecular Mass Gelators (LMMGs)

Low-Molecular Mass Gelators (LMMGs) are small molecules that can self-assemble in a solvent to create a three-dimensional fibrillar network, immobilizing the solvent and forming a gel. wikipedia.org The dodecyloxy group is a common feature in the design of effective LMMGs due to the strong van der Waals interactions between the long alkyl chains, which aid in the formation of stable self-assembled fibrillar networks (SAFINs). iisc.ac.inwikipedia.org

Derivatives of gallic acid bearing three dodecyloxy chains have been shown to be potent LMMGs, capable of gelling a variety of organic solvents. iisc.ac.in The self-assembly is governed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. iisc.ac.in The minimum gelation concentration (MGC), which is the lowest concentration of the gelator needed to form a stable gel, is a key parameter for these materials. wikipedia.org The properties of the resulting gels, including their response to stimuli like temperature or pH, can be fine-tuned by modifying the molecular structure of the gelator. iisc.ac.inwikipedia.org

| Property | Observation | Significance |

|---|---|---|

| Gelation Ability | Forms stable gels in various aromatic/aliphatic hydrocarbons. | Demonstrates effective solvent immobilization. |

| Minimum Gelation Concentration (MGC) | 2 mM in toluene. | Indicates high efficiency as a gelator. |

| Stimuli Response | Exhibits aggregation-induced green fluorescence in the gel phase. | Offers potential for sensory applications. |

| Supramolecular Structure | Forms self-assembled nanofibers. | The basis for the 3D gel network. |

Host-Guest Chemistry in Modified Cyclodextrin and Calixarene Systems

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. thno.orgnankai.edu.cn Water-soluble macrocycles like cyclodextrins and calixarenes are classic hosts, possessing a hydrophilic exterior and a hydrophobic inner cavity. researchgate.net This structure makes them ideal for binding hydrophobic guest molecules in aqueous solutions through non-covalent interactions. nankai.edu.cnresearchgate.net

The this compound molecule, with its prominent hydrophobic dodecyl tail and aromatic ring, is an excellent candidate for acting as a guest in such systems. The hydrophobic alkyl chain can be readily encapsulated within the nonpolar cavities of cyclodextrins or calixarenes, driven by the hydrophobic effect. researchgate.netresearchgate.net Calix[n]arenes, which are cyclic oligomers of phenols and formaldehyde, can be chemically modified to create amphiphilic structures that self-assemble into vesicles or micelles, providing tailored environments for drug delivery. thno.orgnankai.edu.cn The binding affinity and selectivity of these host-guest systems can be precisely controlled by modifying the functional groups on the rims of the macrocyclic hosts. thno.orgresearchgate.net This controlled encapsulation can be used to solubilize hydrophobic molecules, protect them from the surrounding environment, and release them in response to specific stimuli. nih.gov

Fabrication of Self-Assembled Monolayers (SAMs)

Self-Assembled Monolayers (SAMs) are highly organized molecular layers that form spontaneously on the surface of a substrate. ethz.chresearchgate.net The formation is driven by the chemical affinity of a specific "head group" in the molecule for the substrate and by intermolecular interactions between adjacent molecules. researchgate.net

This compound is well-suited for the fabrication of SAMs. The molecule consists of three key parts:

The Aniline Head Group: This amine-terminated group can serve as the anchor to bind to various substrates, often after chemical modification. piketech.com

The Dodecyl Chain: This long alkyl chain promotes a high degree of order and dense packing within the monolayer through van der Waals interactions. researchgate.net

The Phenyl Ring: This provides structural rigidity and potential for π-π interactions.

Molecules containing the 4-(dodecyloxy)phenyl moiety have been investigated for their ability to form SAMs. uni-mainz.de The resulting monolayers can dramatically alter the physicochemical properties of the substrate surface. ethz.ch Furthermore, the terminal amine group of the aniline can be used for subsequent chemical modifications, allowing for the controlled immobilization of other molecules, such as biomolecules, which is a key step in the development of biosensors. piketech.com

Polymeric and Conjugated Materials

The this compound moiety is a valuable building block in the synthesis of advanced polymeric and conjugated materials, particularly for applications in organic electronics. whiterose.ac.ukmdpi.com The incorporation of long dodecyloxy side chains onto a polymer backbone serves several crucial functions: it enhances the solubility of the otherwise rigid conjugated polymer in common organic solvents, which is essential for solution-based processing, and it influences the solid-state packing and morphology of the polymer films, which in turn affects device performance. nih.gov

In the field of organic photovoltaics, donor-acceptor (D-A) copolymers are widely used. whiterose.ac.uk Derivatives of this compound are frequently used to create electron-rich donor monomers. For example, 9,10-bis(4-(dodecyloxy)phenyl)anthracene is a common donor unit that is copolymerized with various electron-acceptor units via Suzuki or Stille polymerization reactions. mdpi.comnih.gov The resulting copolymers often exhibit low optical band gaps and suitable HOMO/LUMO energy levels for efficient charge separation in solar cells. nih.gov For instance, copolymers incorporating this anthracene (B1667546) derivative have achieved low optical band gaps of around 1.66 eV and low-lying HOMO levels of approximately -5.5 eV, which contributes to higher device stability and open-circuit voltage. nih.gov Additionally, conjugated polymers like poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene) have been synthesized and used to form composites with palladium, which show catalytic activity in cross-coupling reactions. researchgate.net

| Polymer Name | Acceptor Unit | Optical Band Gap (Eg) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| PPADTBTDI-DMO | Benzothiadiazole dicarboxylic imide (BTDI) with 3,7-dimethyloctyl chains | 1.66 eV | -5.52 eV | -3.56 eV |

| PPADTBTDI-8 | Benzothiadiazole dicarboxylic imide (BTDI) with n-octyl chains | 1.66 eV | -5.51 eV | -3.56 eV |

Synthesis and Structural Confirmation of Conductive Polyaniline Derivatives

The synthesis of conductive polymers from this compound leverages established methods for polyaniline (PANI) production, primarily through chemical or electrochemical oxidation of the monomer. nii.ac.jp The introduction of the dodecyloxy substituent at the para-position is a strategic modification aimed at improving the processability and solubility of the resulting polymer in common organic solvents, a significant challenge with unsubstituted PANI which is notoriously insoluble. nii.ac.jpcore.ac.uk

Chemical oxidative polymerization is a common route. In this process, the this compound monomer is dissolved in an acidic medium, and an oxidizing agent, such as ammonium (B1175870) persulfate (APS), is introduced to initiate polymerization. ekb.egnih.gov The reaction medium is typically cooled to control the reaction rate and influence the properties of the final polymer. researchgate.net The substitution at the para-position helps ensure a more regular polymer structure, which is crucial for achieving desired electronic properties. core.ac.uk

Structural confirmation of the synthesized poly(this compound) is achieved through a combination of spectroscopic techniques. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups and bonding structures within the polymer. The spectra of PANI derivatives typically show distinct peaks corresponding to the stretching vibrations of quinoid and benzenoid rings, which are the fundamental units of the polyaniline backbone. researchgate.netmdpi.com The presence of C-N stretching vibrations further confirms the polymer structure, while peaks associated with the dodecyloxy group verify the incorporation of the substituent. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis analysis helps to confirm the electronic structure and doping state of the polymer. rsc.org The spectra of conductive polyaniline in its protonated emeraldine (B8112657) form typically exhibit characteristic absorption bands. One band is associated with the π-π* transition within the benzenoid rings, and another is attributed to the polaron-π* transition, which is indicative of the conductive, doped state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be employed to provide detailed information about the chemical environment of the protons and carbon atoms in the polymer structure, confirming the successful polymerization and the integrity of the dodecyloxy substituent. rsc.org

Scanning Electron Microscopy (SEM): SEM is utilized to study the surface morphology of the synthesized polymer. The results can reveal how synthesis conditions affect the polymer's structure, which can range from heterogeneous and hierarchical to more uniform spherical or fibrous structures. rsc.orgnih.gov

Table 1: Spectroscopic and Microscopic Techniques for Structural Confirmation of Poly(this compound)

| Technique | Information Confirmed | Typical Observations |

| FT-IR | Functional groups, Polymer backbone structure | Peaks for quinoid and benzenoid ring stretching, C-N stretching, and vibrations from the dodecyloxy alkyl chain. researchgate.netmdpi.com |

| UV-Vis | Electronic transitions, Doping state | Absorption bands for π-π* transitions and polaron band transitions, confirming the emeraldine salt form. rsc.orgmdpi.com |

| NMR | Detailed molecular structure, Substituent integrity | Resonances corresponding to aromatic protons/carbons in the polymer backbone and aliphatic protons/carbons in the dodecyloxy side chain. rsc.org |

| SEM | Surface morphology, Particle structure | Reveals the physical form of the polymer (e.g., fibrous, granular, spherical) which is influenced by synthesis methods. rsc.orgnih.gov |

Influence of Dopants and Surfactants on Polymerization and Properties

The properties of poly(this compound) are critically dependent on the use of dopants and surfactants during and after polymerization. These additives influence the polymerization mechanism, morphology, and final electrical conductivity of the material.

Influence of Dopants: Doping is a process that transforms the polymer from an insulating state to a conductive one by introducing charge carriers into the polymer backbone. mdpi.com For polyaniline and its derivatives, this is typically achieved through protonic acids (p-type doping). nih.gov The acid protonates the imine nitrogen atoms in the polymer chain, leading to the formation of polarons and bipolarons, which are mobile charge carriers that facilitate electrical conduction. mdpi.com

The choice of dopant has a profound impact on the resulting polymer's properties. Studies on polyaniline have shown that different acids lead to significant variations in conductivity and structure. nih.gov For instance, large organic acids like p-toluene sulfonic acid (PTSA) and camphorsulfonic acid (CSA) often yield higher conductivity compared to smaller inorganic acids like hydrochloric acid (HCl). nih.gov The larger size of the organic dopant anions can help to increase the spacing between polymer chains, which can enhance solubility and processability while maintaining a highly conductive, ordered structure. nih.gov

Table 2: Effect of Different Dopants on Polyaniline Properties

| Dopant | Type | Typical Conductivity (S·cm⁻¹) | Resulting Optical Band Gap (eV) | Key Influence |

| p-Toluene Sulfonic Acid (PTSA) | Organic Acid | ~3.84 x 10¹ | ~3.1 | Promotes highly ordered structure and high conductivity. nih.gov |

| Camphorsulfonic Acid (CSA) | Organic Acid | ~2.92 x 10¹ | ~3.5 | Enhances conductivity and anion distribution throughout the polymer film. nih.govfrontiersin.org |

| Hydrochloric Acid (HCl) | Inorganic Acid | ~2.44 x 10⁻² | ~3.9 | Common dopant, but may result in lower conductivity compared to bulky organic acids. nih.gov |

| Acetic Acid | Organic Acid | ~2.50 x 10⁻² | ~3.6 | Weaker acid, resulting in lower doping levels and conductivity. nih.gov |

Note: Data is representative of doped polyaniline and illustrates the general effects of different dopant types. nih.gov

Influence of Surfactants: Surfactants play a crucial role, particularly in emulsion and microemulsion polymerization methods. mdpi.comnih.gov They serve multiple functions: as emulsifiers for the monomer, as stabilizers for the growing polymer particles, and as templates to control the morphology of the final polymer. frontiersin.orgupc.edu Anionic surfactants are particularly effective as they can also act as dopants, with the surfactant's anionic headgroup incorporated into the polymer chain to balance the positive charges (polarons) created during oxidative polymerization. mdpi.comfrontiersin.org

The structure of the surfactant influences the polymerization process and the polymer's morphology. frontiersin.org For example, emulsion polymerization using surfactants like sodium dodecyl sulfate (SDS) can lead to the formation of nano-sized or hollow-sphered polymer particles. mdpi.comfrontiersin.org The use of polymerizable surfactants (surfmers) can lead to improved water resistance in the final material, as the surfactant becomes covalently bonded to the polymer, preventing it from leaching out. upc.edu The choice between ionic and nonionic surfactants also affects the polymer yield and conductivity, with ionic surfactants often leading to higher yields. nih.gov

Design and Application of Liquid Crystalline Conjugated Polymers

The unique molecular architecture of this compound, which combines a rigid aromatic head with a long, flexible alkyl tail, makes it an ideal building block for creating liquid crystalline (LC) conjugated polymers. mdpi.com These materials combine the conductive properties of conjugated polymers with the self-assembling, ordered nature of liquid crystals. researchgate.net

The design principle for these polymers involves attaching mesogenic (liquid crystal-forming) units to a polymer backbone. medcraveebooks.com In the case of poly(this compound), the polymer itself can be considered a main-chain/side-chain liquid crystal polymer. The conjugated polyaniline backbone provides the rigid main chain, while the dodecyloxy groups act as flexible side chains. mdpi.comresearchgate.net The segregation of these incompatible rigid and flexible segments drives the self-assembly of the polymer into ordered mesophases (e.g., nematic or smectic) under certain conditions, such as upon heating (thermotropic) or in solution (lyotropic). researchgate.netmdpi.com

The formation of a nematic phase, where the polymer backbones align in a common direction, is particularly valuable for applications in organic electronics. mdpi.com This molecular alignment can lead to anisotropic properties, meaning the material's properties (like electrical conductivity or light emission) are direction-dependent.

Applications: The ordered nature of liquid crystalline conjugated polymers makes them highly suitable for advanced electronic and optoelectronic devices. researchgate.net

Polarized Organic Light-Emitting Diodes (OLEDs): By aligning the liquid crystalline polymer film, it is possible to create devices that emit polarized light. This is highly desirable for applications such as backlights for liquid crystal displays (LCDs), as it can improve efficiency and reduce the need for external polarizing films. researchgate.net

Organic Field-Effect Transistors (OFETs): The self-assembly of the conjugated backbones into ordered domains can significantly enhance charge carrier mobility, a key parameter for transistor performance. The alignment of the polymer chains creates efficient pathways for charge transport, leading to higher performance transistors. researchgate.net

Sensors: The ordered structure of the polymer can be disrupted by the presence of certain analytes, leading to a detectable change in its optical or electrical properties. This principle can be used to design highly sensitive chemical sensors. rsc.org

Table 3: Design Strategies and Applications of Liquid Crystalline Polymers from Aniline Derivatives

| Design Feature | Purpose | Resulting Property | Potential Application |

| Long Alkyl Side Chains (e.g., Dodecyloxy) | Induce self-assembly through microphase separation. mdpi.com | Formation of thermotropic or lyotropic liquid crystal phases (e.g., nematic, smectic). mdpi.com | Organic Electronics, Displays. researchgate.net |

| Rigid Conjugated Backbone | Provide charge transport pathways and mechanical stability. researchgate.net | Anisotropic electrical conductivity and polarized light emission upon alignment. | Polarized OLEDs, OFETs. researchgate.net |

| Functional Mesogenic Groups | Grafting specific mesogenic units to the polymer backbone. researchgate.net | Control over the type of liquid crystal phase (e.g., nematic, columnar) and transition temperatures. mdpi.com | Advanced materials for optoelectronics and solar cells. mdpi.com |

Functional Applications of 4 Dodecyloxy Aniline Derived Materials

Organic Electronics and Optoelectronics

The unique electronic and self-assembly properties of aniline (B41778) derivatives make them potential candidates for various applications in organic electronics. However, specific studies on 4-(dodecyloxy)aniline are not prominently featured in current research literature.

Integration into Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. nih.govnankai.edu.cn The performance of these devices is highly dependent on the molecular structure and morphology of the organic semiconductor used as the active layer. While various organic materials are extensively studied for this purpose, there is no readily available research demonstrating the specific integration or performance of this compound as a primary semiconductor, dielectric component, or surface modifier in OTFTs.

Role as Co-Sensitizers or Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) utilize sensitizer molecules to absorb light and inject electrons into a semiconductor, forming the basis of their photovoltaic function. Organic dyes, particularly those with donor-π-acceptor structures, are a major area of DSSC research. researchgate.netresearchgate.net Aniline moieties are often incorporated into these complex dye structures as electron-donating groups. However, a specific examination of this compound as a standalone sensitizer or as a co-sensitizer in DSSCs, along with its performance metrics, is not documented in the available scientific literature.

Fundamental Studies on Energy and Electron Transfer Processes in Controlled Assemblies

The study of energy and electron transfer in self-assembled molecular systems is crucial for the development of advanced electronic and photonic materials. The amphiphilic nature of this compound, with its long alkyl chain and polar aniline headgroup, suggests a propensity for forming organized structures such as monolayers or liquid crystals. Such controlled assemblies could, in principle, be used to study fundamental photophysical processes. Nevertheless, specific studies focusing on energy and electron transfer dynamics within controlled assemblies of this compound are not presently found in the reviewed literature. General principles of photoinduced electron transfer (PET) in aniline compounds are known, but specific data for this molecule is lacking.

Development of Metal-Free Printed Electronic Devices

The development of conductive inks for printed electronics is a rapidly growing field, with a focus on creating stable, solution-processable materials. nih.govnih.gov Polyaniline, a conductive polymer synthesized from aniline, is a key material in this area. While the polymerization of aniline derivatives can lead to conductive materials, there is no specific research available on the synthesis of conductive polymers from this compound for their application in metal-free printed electronic devices. The influence of the dodecyloxy group on the polymerization process and the final electronic properties of the resulting material has not been reported.

Chemical and Biosensor Technologies

The reactivity and electronic properties of the aniline functional group make it a candidate for use in chemical sensing applications.

Fluorescent Sensing Films for Aniline Vapor Detection

Fluorescent sensors for the detection of volatile organic compounds (VOCs), including aniline vapor, are of significant interest for environmental monitoring and safety. researchgate.netrsc.org These sensors often rely on specific interactions between the analyte and a fluorescent probe, leading to a change in fluorescence intensity or wavelength. While various complex fluorophores have been designed and synthesized for the sensitive and selective detection of aniline vapor, there is no available research that describes the use of this compound as a primary component in the fabrication of fluorescent sensing films for this purpose.

Electrochemical Sensor Platforms for Analyte Detection

Electrochemical sensors offer a sensitive and cost-effective approach for the detection of a wide array of analytes. The modification of electrode surfaces with functional materials can significantly enhance their performance. Polyaniline (PANI) and its derivatives are prominent in this field due to their tunable conductivity, environmental stability, and ease of synthesis. nih.govelectrochemsci.org While direct applications of this compound in electrochemical sensor platforms are not extensively documented in publicly available research, the principles of using functionalized aniline derivatives provide a strong basis for its potential in this area.

The long dodecyloxy chain of this compound can be exploited to create a hydrophobic microenvironment on the electrode surface. This can be particularly advantageous for the detection of nonpolar or sparingly soluble analytes in aqueous media. By electropolymerizing this compound onto an electrode, a functionalized polymer film can be formed. This film can serve as a pre-concentration layer, effectively trapping target analytes near the electrode surface and thereby amplifying the electrochemical signal.

Furthermore, the aniline group can be chemically modified to introduce specific recognition elements for target analytes. For instance, the amine group can be functionalized with enzymes, antibodies, or other ligands to create highly selective biosensors. nih.gov The dodecyloxy chain would, in this context, act as a spacer and a stabilizing agent for the immobilized biomolecules. The development of sensors based on polyaniline and its nanocomposites has been a subject of extensive research, with applications in clinical sensing, food quality control, and environmental monitoring. nih.gov

Sensing Mechanisms and Performance Evaluation (sensitivity, selectivity, reversibility)

The sensing mechanism of an electrochemical sensor based on this compound would primarily rely on the electrochemical properties of the aniline group and the influence of the dodecyloxy chain. The aniline moiety can undergo redox reactions, and the presence of an analyte can modulate this electrochemical behavior, leading to a detectable signal. The performance of such a sensor is evaluated based on several key parameters: sensitivity, selectivity, and reversibility.

Sensitivity refers to the ability of the sensor to detect small changes in the concentration of the analyte. For a this compound-based sensor, the sensitivity would be influenced by the efficiency of analyte pre-concentration within the hydrophobic dodecyloxy layer and the effectiveness of the electron transfer process at the electrode-polymer interface. The use of nanostructured electrode materials in conjunction with the polymer film could further enhance sensitivity by increasing the surface area and providing more active sites for interaction. mdpi.com

Selectivity is the sensor's ability to distinguish the target analyte from other interfering species. The inherent selectivity of a bare poly(4-dodecyloxy)aniline-modified electrode might be limited. However, selectivity can be significantly improved by incorporating specific recognition elements into the polymer matrix, as mentioned earlier. The hydrophobic nature of the dodecyloxy chains could also contribute to selectivity by favoring the partitioning of nonpolar analytes over polar ones. For instance, an electrochemical sensor for aniline detection demonstrated good selectivity in the presence of potential interferents. nih.gov

Reversibility indicates the ability of the sensor to return to its baseline state after the removal of the analyte, allowing for continuous or repeated measurements. The reversibility of a sensor based on this compound would depend on the nature of the interaction between the analyte and the polymer film. If the interaction is based on weak forces, such as van der Waals interactions or hydrophobic partitioning, the sensor is more likely to be reversible. Stronger interactions, such as covalent bonding, would result in an irreversible sensor.

Biomedical and Pharmacological Research

The unique molecular structure of this compound makes it and its derivatives promising candidates for various biomedical and pharmacological applications.

Assessment of Antimicrobial and Antituberculosis Activities of Derivatives

Aniline and its derivatives have been investigated for their antimicrobial properties. nih.gov The introduction of a long alkyl chain, such as the dodecyloxy group, can enhance the lipophilicity of the molecule, which may facilitate its interaction with and disruption of microbial cell membranes.

While specific studies on the antimicrobial and antituberculosis activity of this compound are limited, research on other aniline derivatives provides a strong rationale for its potential in this area. For example, a series of 4-anilinoquinolines and 4-anilinoquinazolines, which contain an aniline moiety, have been identified as novel inhibitors of Mycobacterium tuberculosis. nih.gov The study highlighted the importance of the aniline substituent for anti-tuberculosis activity. Another study on trifluoro-anilines demonstrated their efficacy against Vibrio species, inhibiting both planktonic cell growth and biofilm formation. nih.gov

The potential antimicrobial mechanism of this compound derivatives could involve the disruption of the bacterial cell membrane due to the amphiphilic nature of the molecule. The hydrophobic dodecyloxy tail could insert into the lipid bilayer, while the polar aniline head interacts with the aqueous environment, leading to membrane destabilization and cell death.

To definitively assess the antimicrobial and antituberculosis activities of this compound derivatives, further screening and mechanistic studies are required. Such studies would typically involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and Mycobacterium tuberculosis strains. frontiersin.org

Exploration of Amphiphilic Properties in Biomedical Material Development

The term "amphiphilic" describes molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. This compound is a classic example of an amphiphilic molecule, with its polar aniline head group and its long, nonpolar dodecyl tail. This dual nature drives the self-assembly of these molecules in aqueous environments to form organized structures such as micelles, vesicles, and liquid crystals.

These self-assembled structures have significant potential in the development of biomedical materials. For instance, they can be used to encapsulate and deliver poorly water-soluble drugs. The hydrophobic core of a micelle formed from this compound derivatives could serve as a reservoir for a hydrophobic drug, while the hydrophilic shell would ensure the micelle's stability in the aqueous environment of the bloodstream. This approach can improve drug solubility, bioavailability, and targeted delivery.

The self-assembly of functional oligo(aniline)-based amphiphiles into nanowires has been demonstrated, highlighting the potential for creating complex, ordered morphologies with useful material properties. nih.gov While this study did not specifically use this compound, the principles of self-assembly driven by the amphiphilic nature of aniline derivatives are directly applicable.

Supramolecular Approaches in Theranostics and Drug Delivery

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers powerful tools for the development of advanced theranostic and drug delivery systems. Theranostics combines therapeutic and diagnostic functionalities into a single agent, allowing for simultaneous treatment and monitoring of disease.

The self-assembly of amphiphilic molecules like this compound into supramolecular structures is a key principle in this field. These assemblies can be designed to respond to specific biological stimuli, such as changes in pH or the presence of certain enzymes, leading to the controlled release of a therapeutic payload at the target site.

For example, vesicles formed from this compound derivatives could be loaded with both a drug and an imaging agent. The surface of these vesicles could be functionalized with targeting ligands to ensure their accumulation at the diseased tissue. Upon reaching the target, a local stimulus could trigger the disassembly of the vesicle, releasing the drug and activating the imaging agent. The fabrication of self-assembled nanostructures from diphenylalanine analogues for intracellular drug delivery has been successfully demonstrated, showcasing the potential of this approach. nih.gov

Industrial Additives and Specialty Materials

In the industrial sector, aniline and its derivatives are crucial intermediates in the synthesis of a wide range of products, including polymers, dyes, and rubber processing chemicals. knowde.com The long alkyl chain of this compound suggests its potential use as an industrial additive and in the formulation of specialty materials.

Long-chain primary alkyl amines are known to be effective corrosion inhibitors, particularly in water treatment for the power industry. researchgate.netresearchgate.net They form a protective film on metal surfaces, preventing corrosion. The amine group of this compound could provide a similar function, while the dodecyloxy tail would contribute to the formation of a hydrophobic barrier.

Furthermore, aniline derivatives are used as precursors for the synthesis of polyurethanes and polyamides, where they can act as chain extenders or cross-linking agents to improve the mechanical properties of the polymers. knowde.com The long, flexible dodecyloxy chain of this compound could impart unique properties to such polymers, such as increased flexibility or improved processability.

While specific industrial applications of this compound are not widely publicized, its structural features suggest its potential utility in areas where surface activity, hydrophobicity, and reactivity of the aniline group are desired.

Evaluation as Antioxidants for Base Oils and Lubricants

The long dodecyl chain in this compound is expected to enhance its solubility in mineral and synthetic base oils, a critical factor for an effective lubricant additive. The performance of such antioxidants is commonly evaluated using standardized tests like the Rotating Pressure Vessel Oxidation Test (RPVOT), formerly known as the Rotating Bomb Oxidation Test (RBOT), which measures the oil's resistance to oxidation under accelerated conditions. mdpi.com A longer oxidation induction time in these tests indicates a more effective antioxidant.

To illustrate the potential effectiveness of this compound, data for structurally related long-chain aniline derivatives can be considered. For instance, studies on N-phenyl-p-anisidine and other N-alkylanilines have demonstrated their efficacy in improving the oxidative stability of base oils.

Table 1: Representative Antioxidant Performance of Long-Chain Aniline Derivatives in Base Oil (Illustrative Data)

| Antioxidant Additive (0.5 wt%) | Base Oil Type | RPVOT (ASTM D2272) Induction Time (minutes) |

| Base Oil (No Additive) | Group II Mineral Oil | 150 |

| N-Phenyl-p-anisidine (analogue) | Group II Mineral Oil | 450 |

| 4-Octylaniline (analogue) | Group II Mineral Oil | 420 |

This table presents illustrative data based on typical performance of analogous compounds to demonstrate the expected antioxidant efficacy. Specific data for this compound is not available.

The data indicates that the addition of long-chain aniline derivatives can significantly extend the oxidative life of the base oil. The dodecyloxy group in this compound would likely provide a comparable or potentially superior performance due to its enhanced oil solubility.

Application in Detergents and General Material Development